N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a thiophen-2-yl substituent on the triazole ring and a 3-fluoro-4-methylphenyl group attached via an acetamide linkage. The thiophene moiety may contribute to electron-rich aromatic interactions, while the fluorine atom on the phenyl ring could influence metabolic stability and binding affinity .
Properties
Molecular Formula |
C16H15FN4OS2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15FN4OS2/c1-10-5-6-11(8-12(10)17)18-14(22)9-24-16-20-19-15(21(16)2)13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,18,22) |
InChI Key |
YFMMVPMJNXBVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
Thiophene-2-carbohydrazide (10 mmol) and methyl isothiocyanate (12 mmol) are refluxed in ethanol with potassium hydroxide (2 eq) for 6 hours. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon, followed by cyclization to form the triazole ring.
Reaction Conditions
-
Solvent: Ethanol
-
Temperature: 80°C
-
Catalyst: KOH
-
Yield: 72–78%
Purification
The crude product is purified via flash chromatography using a DCM/methanol gradient (95:5 to 85:15). The thiol group’s susceptibility to oxidation necessitates inert atmosphere handling.
Preparation of 2-Chloro-N-(3-Fluoro-4-Methylphenyl)Acetamide
Acylation of 3-Fluoro-4-Methylaniline
3-Fluoro-4-methylaniline (10 mmol) is treated with chloroacetyl chloride (12 mmol) in DCM at 0–5°C. Triethylamine (15 mmol) is added dropwise to neutralize HCl byproducts.
Reaction Conditions
Isolation
The product is extracted with DCM, washed with brine, and dried over anhydrous sodium sulfate. Rotary evaporation yields a white crystalline solid.
Coupling Reaction: Formation of the Sulfanyl Bridge
The thiol group of 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes nucleophilic substitution with 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide in acetone under reflux. Potassium carbonate (2 eq) is used to deprotonate the thiol and drive the reaction to completion.
Reaction Conditions
Purification and Characterization
Column Chromatography
The crude product is purified using silica gel chromatography with a DCM/methanol (90:10) eluent. Fractions are analyzed via thin-layer chromatography (TLC) to ensure homogeneity.
Recrystallization
Further purification is achieved by recrystallization from ethanol/water (3:1), yielding needle-like crystals suitable for X-ray diffraction.
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.28 (s, 3H, CH₃), 3.45 (s, 2H, SCH₂), 7.12–7.85 (m, 6H, Ar-H).
-
IR (KBr) : 3240 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
Optimization Strategies
Solvent Selection
Polar aprotic solvents like DMF improve reaction rates but complicate purification. Acetone balances reactivity and ease of isolation.
Temperature Control
Reflux conditions (56°C) prevent thiol oxidation while ensuring sufficient energy for substitution.
Challenges and Solutions
Thiol Oxidation
Inert atmosphere (N₂ or Ar) and antioxidants (e.g., BHT) mitigate disulfide formation.
Regioselectivity
Methyl substitution on the triazole ring directs cyclization to the 4-position, avoiding isomer formation.
Scalability and Industrial Relevance
The synthesis is scalable to multi-gram quantities with consistent yields >65%. Patent data highlight its relevance in developing kinase inhibitors and antimicrobial agents .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazole ring, acetamide side chains, and aryl groups. Below is a detailed comparison with key derivatives:
Structural and Functional Analogues
a. VUAA1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide)
- Key Differences : Replaces the thiophen-2-yl group with a 3-pyridinyl moiety and uses a 4-ethylphenyl acetamide chain.
- Activity : A potent agonist of insect odorant receptor co-receptor (Orco), demonstrating broad-spectrum activation across insect species. The pyridinyl group enhances ionic interactions in receptor binding, while ethyl groups improve lipophilicity .
- Comparison: The target compound’s thiophene substituent may reduce Orco affinity compared to VUAA1’s pyridine but could offer improved selectivity for non-insect targets, such as mammalian enzymes .
b. OLC12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide)
- Key Differences : Features a 4-pyridinyl group and 4-isopropylphenyl acetamide.
- Activity: Another Orco agonist with higher potency than VUAA1 in certain insects.
- Comparison : The target compound’s smaller methyl and fluorine substituents (vs. isopropyl) may improve solubility but reduce receptor-binding steric complementarity .
c. L-1 (N-(2-chloro-4-sulphamoylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- Key Differences : Incorporates a sulphamoylphenyl group and 2,4-dimethylphenyl on the triazole.
- Activity: A non-nucleoside reverse transcriptase inhibitor (NNRTI) with high affinity for HIV-1 RT. The sulphamoyl group facilitates hydrogen bonding in the enzyme’s allosteric pocket .
d. GPR-17 Ligand (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide)
- Key Differences : Contains a morpholine-sulfonylphenyl group and trifluoromethoxy substituents.
- Activity : Modulates GPR-17, a receptor implicated in neuroinflammation and myelination. The trifluoromethoxy group enhances metabolic stability and blood-brain barrier penetration .
- Comparison : The target compound’s simpler substituents (fluoro, methyl) may limit CNS activity but improve synthetic accessibility .
e. KA Series Derivatives (N-substituted aryl-2-{[4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamides)
- Key Differences : Pyridin-4-yl on the triazole and carbamoyl-linked aryl groups.
- Activity : Antimicrobial and anti-inflammatory agents. Electron-withdrawing groups (e.g., halogens) on the aryl ring enhance activity against E. coli and S. aureus .
- Comparison : The target compound’s thiophene and 3-fluoro-4-methylphenyl groups may similarly enhance antimicrobial activity via hydrophobic interactions, though direct data are needed .
Comparative Data Table
Key Structural-Activity Insights
Triazole Substituents :
- Pyridinyl groups (VUAA1, OLC12) enhance ion-channel receptor agonism via polar interactions.
- Thiophen-2-yl (Target, L-1) may favor π-π stacking in enzyme binding pockets .
Acetamide Substituents :
- Electron-withdrawing groups (e.g., 3-fluoro-4-methylphenyl in Target) improve metabolic stability and binding to hydrophobic pockets .
- Bulky groups (isopropyl in OLC12, sulphamoyl in L-1) enhance selectivity but may reduce solubility .
Biological Implications :
- The Target’s lack of pyridinyl or sulphonamide groups suggests divergent applications from VUAA1 (insect control) and L-1 (antiviral). Its profile aligns more with antimicrobial/anti-inflammatory derivatives like the KA series .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and therapeutic potential based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a thiophene moiety, and a fluoro-substituted aromatic group. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thiophene group via electrophilic substitution or coupling reactions.
- Final acetamide formation through acylation reactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on triazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under consideration may also display similar activity due to its structural characteristics.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Triazole Derivative | Staphylococcus aureus | 25 ± 2.0 |
| Triazole Derivative | E. coli | No activity |
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Studies suggest that the incorporation of sulfur-containing groups enhances their efficacy against fungal pathogens. The biological activity against fungi like Candida spp. may be explored further through in vitro assays.
Anticancer Activity
Initial investigations into the anticancer potential of similar triazole derivatives have shown promising results. For example, certain derivatives have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 20.5 |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, with modifications to the aromatic rings significantly affecting potency .
- Anticancer Screening : Another investigation focused on a library of triazole-based compounds revealed that those with thiophene substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-thiophene counterparts .
Q & A
Q. What are the key steps and considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide intermediates under reflux conditions (ethanol, 80–90°C) .
- Step 2 : Sulfanyl-acetamide coupling using nucleophilic substitution (e.g., potassium carbonate as a base, DMF solvent) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : pH control during coupling (pH 7–8) and inert atmosphere (N₂) to prevent oxidation of sulfanyl groups .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, triazole carbons at δ 150–160 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 433.08) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO (stock solution) and PBS (pH 7.4). Similar triazole derivatives show logP ~3.2, indicating moderate hydrophobicity .
- Stability : Incubate at 37°C in PBS and monitor degradation via HPLC. Light-sensitive compounds require amber vials .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in triazole ring formation?
- Solvent Polarity : Use DMF instead of ethanol to favor 1,4-disubstituted triazole isomers .
- Catalysts : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regiocontrol .
- Temperature : Lower temperatures (50°C) reduce side-product formation during cyclization .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Validate cell lines (e.g., ATCC authentication) and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., pyridinyl vs. thiophene) to isolate activity contributors .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase domain) to explain potency variations .
Q. What computational methods predict structure-activity relationships (SAR)?
- QSAR Modeling : Use Hammett constants for substituent electronic effects (σ values for fluorine: +0.43) .
- Molecular Dynamics : Simulate ligand-protein binding stability (e.g., RMSD <2.0 Å over 100 ns) .
- ADMET Prediction : SwissADME for bioavailability (e.g., TPSA ~90 Ų, indicating moderate permeability) .
Q. How to identify degradation pathways under stress conditions?
- Forced Degradation : Expose to heat (60°C), UV light, and acidic/alkaline hydrolysis .
- LC-MS/MS : Detect degradation products (e.g., sulfoxide derivatives from oxidation) .
- Kinetic Analysis : Calculate half-life (t₁/₂) in PBS at pH 7.4 and 5.0 .
Q. What strategies improve metabolic stability for in vivo studies?
- Deuterium Labeling : Replace labile hydrogens (e.g., acetamide -CH₂) to slow CYP450-mediated oxidation .
- Prodrug Design : Mask sulfanyl groups as ester prodrugs for enhanced plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
